![molecular formula C20H16N2O4S B3311837 N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 946275-20-3](/img/structure/B3311837.png)
N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Overview
Description
N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a phenoxyacetamide group. Compounds containing benzofuran and thiazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Mechanism of Action
Target of Action
The primary targets of N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide are cancer cells, specifically human breast cancer (MDA-MB-231) and human lung cancer (A549) cell lines . These cells are targeted due to the compound’s anticancer properties .
Mode of Action
The compound interacts with its targets by inhibiting cell growth . This moiety is a common feature in many anticancer drugs , suggesting it plays a key role in the compound’s mode of action.
Biochemical Pathways
The compound affects biochemical pathways related to cell growth and proliferation . By inhibiting these pathways, the compound can effectively halt the growth of cancer cells
Pharmacokinetics
The compound’s water solubility and anticancer activity suggest it may have favorable bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell growth . This is evidenced by the compound’s significant cytotoxic effects on human breast and lung cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzofuran, thiazole, and phenoxyacetamide derivatives .
Scientific Research Applications
N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-15-8-7-13-9-18(26-17(13)10-15)16-12-27-20(21-16)22-19(23)11-25-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXFRVZTWHAVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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